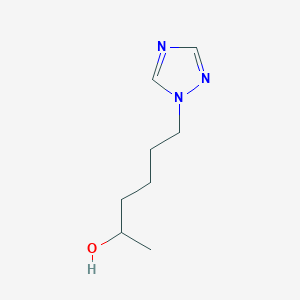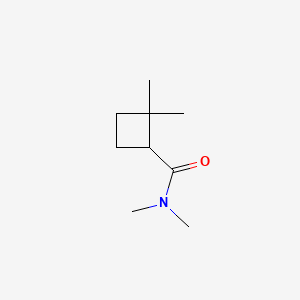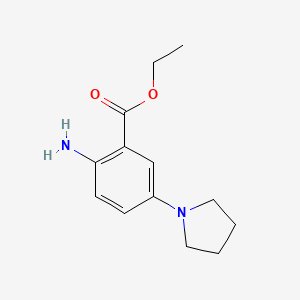
(6-Isopropoxypyridazin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Isopropoxypyridazin-3-yl)methanol is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound features an isopropoxy group attached to the pyridazine ring and a methanol group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Isopropoxypyridazin-3-yl)methanol typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and dicarbonyl compounds.
Introduction of the Isopropoxy Group: This step involves the alkylation of the pyridazine ring using isopropyl halides under basic conditions.
Attachment of the Methanol Group: The final step involves the reduction of a suitable precursor, such as an aldehyde or ester, to introduce the methanol group.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further reduce the compound to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyridazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in drug discovery and development.
Industry: Could be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6-Isopropoxypyridazin-3-yl)methanol would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The isopropoxy and methanol groups could play a role in its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Pyridazine: The parent compound without the isopropoxy and methanol groups.
(6-Methoxypyridazin-3-yl)methanol: A similar compound with a methoxy group instead of an isopropoxy group.
(6-Isopropoxypyridazin-3-yl)ethanol: A compound with an ethanol group instead of a methanol group.
Conclusion
(6-Isopropoxypyridazin-3-yl)methanol is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable building block for further research and development.
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
(6-propan-2-yloxypyridazin-3-yl)methanol |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)12-8-4-3-7(5-11)9-10-8/h3-4,6,11H,5H2,1-2H3 |
InChI-Schlüssel |
YADCRSYJNFOYON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NN=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13568860.png)
![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)

![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)

![7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride](/img/structure/B13568893.png)




